2,4-Dibromonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromonicotinaldehyde is a useful research compound. Its molecular formula is C6H3Br2NO and its molecular weight is 264.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Biology and Gene Expression
2,4-Dichlorophenoxyacetic acid (2,4-D) studies reveal its significant impact on gene expression and its potential role in molecular biology research. Researchers have elucidated its action mode at the molecular level, shedding light on physiological responses, auxin receptors, auxin transport carriers, and transcription factors' response to auxin under herbicide treatment. These insights are crucial for understanding 2,4-D's molecular action and its implications in various biological processes (Song, 2014).
Environmental Impact and Phytoremediation
2,4-D's environmental presence necessitates studies focused on reducing its concentrations in soil and groundwater due to its persistence and potential migration. Phytoremediation, especially with the help of bacterial endophytes, has been explored as a method to enhance the removal of 2,4-D from contaminated substrates. Such studies are fundamental in understanding the environmental impact of 2,4-D and developing strategies for mitigating its presence in the ecosystem (Germaine et al., 2006).
Wastewater Treatment
The need for effective wastewater treatment solutions has led to the investigation of horseradish peroxidase-immobilized catalytic beads for the removal of 2,4-Dichlorophenol, a highly toxic pollutant, from wastewater. Such studies are pivotal in addressing the challenges posed by industrial pollutants and developing sustainable and efficient wastewater treatment technologies (Wang et al., 2015).
Synthesis and Chemical Applications
Research on 2,4-Dibromonicotinaldehyde extends into its synthesis and applications in chemical reactions. For instance, the regioselective 2,4-dibromohydration of conjugated enynes for synthesizing 2-(2,4-Dibromobut-2-enoyl)benzoate showcases its role in chemical synthesis and its potential utility in creating valuable compounds like phthalazin-1(2H)-one and natural products such as Shihunine (Yuan et al., 2018).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2,4-Dibromonicotinaldehyde are currently unknown . Given the complexity of biological systems, it’s likely that this compound could interact with multiple pathways, leading to downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown These effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular functions
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors . These factors could include temperature, pH, presence of other chemicals, and biological factors such as the presence of specific enzymes or proteins.
Properties
IUPAC Name |
2,4-dibromopyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLALYLVGBOCHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649912 |
Source
|
Record name | 2,4-Dibromopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128071-91-0 |
Source
|
Record name | 2,4-Dibromopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 128071-91-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.